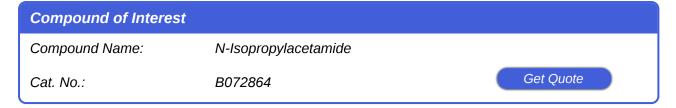


"N-Isopropylacetamide molecular structure and weight"

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An In-depth Technical Guide to **N-Isopropylacetamide**: Molecular Structure, Properties, and Characterization Protocols

Introduction

N-Isopropylacetamide, a secondary amide, serves as a valuable building block in organic synthesis and holds relevance in various fields of chemical research. Its molecular structure, characterized by an isopropyl group attached to the nitrogen of an acetamide, imparts specific physicochemical properties that are of interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the molecular structure, weight, and key properties of **N-Isopropylacetamide**. Furthermore, it details standardized experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Identifiers

The fundamental structural and identifying information for **N-Isopropylacetamide** is summarized in the table below. The IUPAC name for this compound is N-propan-2-ylacetamide[1].



Identifier	Value
Molecular Formula	C5H11NO[2][3][4][5]
Molecular Weight	101.15 g/mol [1][6][7][8]
CAS Number	1118-69-0[2][3][6][9]
IUPAC Name	N-propan-2-ylacetamide[1]
Synonyms	N-(1-Methylethyl)ethanamide, 2- Acetamidopropane[2][10]
InChI	InChl=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3, (H,6,7)[2][6]
InChlKey	PDUSWJORWQPNRP-UHFFFAOYSA-N[2][6]
Canonical SMILES	CC(C)NC(=O)C[1][3]

Physicochemical Properties

The physical and chemical properties of **N-Isopropylacetamide** are crucial for its handling, application in reactions, and purification.

Property	Value
Appearance	Colorless liquid[2]
Boiling Point	199.7°C at 760 mmHg[3][4][5]
Density	0.861 g/cm ³ [3][5]
Flash Point	100.5°C[3][4][5]
Vapor Pressure	0.337 mmHg at 25°C[3][5]
Refractive Index	1.405[4][5]
Storage	Sealed in dry, Room Temperature[3][5]

Experimental Protocols



Detailed methodologies for the synthesis and characterization of **N-Isopropylacetamide** are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of N-Isopropylacetamide

A common method for the synthesis of **N-Isopropylacetamide** involves the N-acetylation of isopropylamine using acetyl chloride.

Materials:

- Isopropylamine
- · Acetyl chloride
- Acetonitrile
- Hydroxyapatite-supported copper(I) oxide (HAP-Cu₂O)
- Ethyl acetate (EtOAc)
- · Petroleum ether
- Deionized water

Procedure:

- To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), add hydroxyapatite-Cu₂O (0.1 g) under an air atmosphere.
- Reflux the reaction mixture at 50°C.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter it.
- Wash the residue with water followed by ethyl acetate (3 x 10 mL).
- Remove the solvent from the filtrate under reduced pressure.



 The final product can be purified by crystallization from petroleum ether or a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[2]

Spectroscopic Characterization

NMR spectroscopy is essential for the structural elucidation of **N-Isopropylacetamide**.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).
- Gently swirl the vial to ensure the sample is completely dissolved.
- If any particulate matter is present, filter the solution through a Pasteur pipette with a cotton plug into a 5 mm NMR tube.
- Cap the NMR tube and clean the exterior with a tissue dampened with acetone.[11]

¹H NMR Spectroscopy Protocol:

- Instrument: Varian CFT-20 or equivalent[3]
- Procedure: Acquire the ¹H NMR spectrum according to standard instrument parameters. The
 chemical shifts should be referenced to TMS at 0.00 ppm. Integrate the signals to determine
 the relative number of protons and analyze the multiplicities to deduce the proton
 connectivity.[11]

¹³C NMR Spectroscopy Protocol:

- Procedure:
 - Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom, simplifying interpretation.[8]



- The chemical shifts should be referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[11]
- The number of signals will indicate the number of non-equivalent carbon atoms in the molecule.[8]

IR spectroscopy is used to identify the functional groups present in **N-Isopropylacetamide**.

Sample Preparation (Nujol Mull):

- Place 15-20 mg of the sample in a clean agate mortar and grind it to a fine powder.
- Add 1-2 drops of Nujol (mineral oil) and continue to grind the mixture to a smooth, uniform paste.
- Transfer the mull onto one IR-transparent salt plate (e.g., NaCl or KBr) and place the second plate on top, spreading the mull evenly between the plates.[1][12]

Data Acquisition:

- Instrument: Bruker IFS 85 B FTIR spectrometer or equivalent[3]
- Technique: Acquire the spectrum using a film technique for the Nujol mull.[3] Key vibrational bands to observe include the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **N-Isopropylacetamide**.

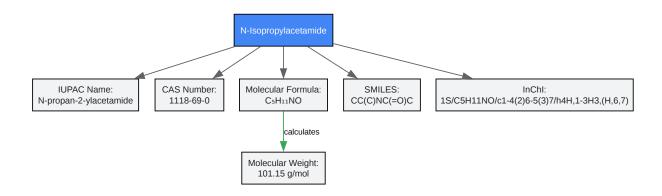
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Instrument: HITACHI RMU-6M or similar[3]
- Ionization Mode: Electron Ionization (EI)[3]
- Procedure: Introduce the sample into the GC, where it is vaporized and separated. The
 separated components then enter the mass spectrometer for ionization and detection. The
 resulting mass spectrum will show the molecular ion peak and characteristic fragment ion
 peaks.



• Expected Fragments: The mass spectrum of **N-Isopropylacetamide** typically shows a base peak at m/z 44 and other significant peaks at m/z 101 (molecular ion), 86, 42, 15, and 71.[3]

Visualizations Logical Relationships of Chemical Identifiers



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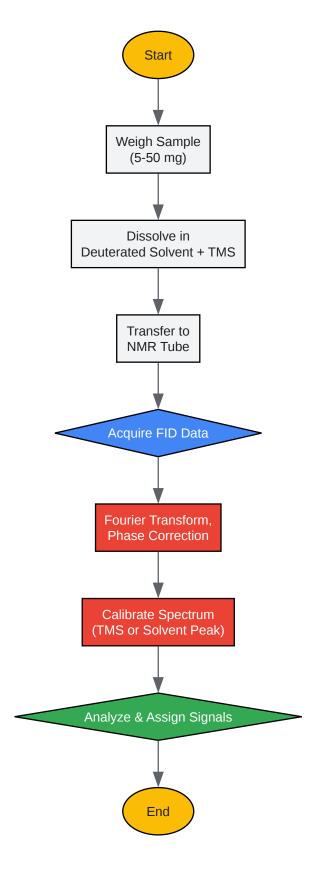
Caption: Relationship between **N-Isopropylacetamide** and its key chemical identifiers.

Synthesis Workflow for N-Isopropylacetamide









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